molecular formula C17H15BrN2O B12685223 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide CAS No. 94200-78-9

1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide

Cat. No.: B12685223
CAS No.: 94200-78-9
M. Wt: 343.2 g/mol
InChI Key: XOFJGXLNIIWRJO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a chemical compound known for its unique structure and properties It belongs to the class of pyridocarbazoles, which are heterocyclic compounds containing a pyridine ring fused to a carbazole moiety

Preparation Methods

The synthesis of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyridocarbazole core, followed by the introduction of methyl groups at specific positions. The final step involves the addition of a hydrobromide group to form the hydrobromide salt. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide can be compared with other similar compounds, such as:

Properties

CAS No.

94200-78-9

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol;hydrobromide

InChI

InChI=1S/C17H14N2O.BrH/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15;/h3-8,18,20H,1-2H3;1H

InChI Key

XOFJGXLNIIWRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C.Br

Origin of Product

United States

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